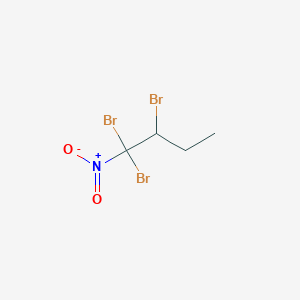

1,1,2-Tribromo-1-nitrobutane

Description

Structure

3D Structure

Properties

CAS No. |

62545-18-0 |

|---|---|

Molecular Formula |

C4H6Br3NO2 |

Molecular Weight |

339.81 g/mol |

IUPAC Name |

1,1,2-tribromo-1-nitrobutane |

InChI |

InChI=1S/C4H6Br3NO2/c1-2-3(5)4(6,7)8(9)10/h3H,2H2,1H3 |

InChI Key |

HXQMKOKGIJJAPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C([N+](=O)[O-])(Br)Br)Br |

Origin of Product |

United States |

Spectroscopic Elucidation and Structural Characterization of 1,1,2 Tribromo 1 Nitrobutane

Vibrational Spectroscopic Analysis (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification.

The IR and Raman spectra of 1,1,2-tribromo-1-nitrobutane would be dominated by features arising from the nitro (NO₂) group and the carbon-bromine (C-Br) bonds. The nitro group has two distinct, strong stretching vibrations: an asymmetric stretch and a symmetric stretch, which are typically observed in the mid-frequency region of the IR spectrum.

The C-Br stretching vibrations occur at lower frequencies due to the high mass of the bromine atom. spectroscopyonline.com Given the presence of three C-Br bonds in the molecule (two on C1 and one on C2), multiple absorption bands would be expected in the fingerprint region. The exact position of these bands can be influenced by the electronic environment and the presence of adjacent substituents.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | 1550 - 1570 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1370 - 1390 | Strong |

| Carbon-Bromine (C-Br) | Stretch | 500 - 650 | Medium to Strong |

| Carbon-Hydrogen (C-H) | Aliphatic Stretch | 2850 - 3000 | Medium |

Rotation around the single bonds in this compound, particularly the C1-C2 and C2-C3 bonds, gives rise to different rotational isomers, or conformers. These conformers (e.g., anti and gauche arrangements) would have distinct potential energies and, consequently, unique sets of vibrational frequencies.

By analyzing the spectra under different conditions (e.g., temperature or solvent), it may be possible to identify bands corresponding to different conformers. The appearance of extra bands in solution spectra compared to the solid-state spectrum can suggest the presence of a dynamic equilibrium between multiple conformers in the liquid phase. rsc.org This type of analysis provides valuable insight into the molecule's preferred three-dimensional shapes and the energy barriers to rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the protons on carbons C2, C3, and C4.

H2 (Methine): The single proton on C2 is adjacent to a carbon bearing a bromine atom and another carbon (C1) bearing two bromine atoms and a nitro group. This extensive electron-withdrawing environment would cause a significant downfield shift, likely appearing as a triplet due to coupling with the two protons on C3.

H3 (Methylene): The two protons on C3 are diastereotopic. They are coupled to the proton on C2 and the three protons on C4. This would result in a complex splitting pattern, likely a multiplet.

H4 (Methyl): The three protons on the terminal methyl group (C4) are equivalent. They are coupled to the two protons on C3, which would split their signal into a triplet.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| -CH(Br)- | 4.5 - 5.5 | Triplet (t) | 1H |

| -CH₂- | 2.0 - 2.5 | Multiplet (m) | 2H |

The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. Four distinct signals would be expected for this compound.

C1: This carbon is bonded to two bromine atoms and a nitro group. The strong deshielding effect of these electronegative substituents would shift its signal significantly downfield.

C2: Bonded to one bromine atom and two carbon atoms, this carbon would also be deshielded, but to a lesser extent than C1.

C3 and C4: These carbons would appear in the typical aliphatic region of the spectrum, with C4 being the most upfield signal as it is furthest from the electronegative groups.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CBr₂NO₂) | 70 - 85 |

| C2 (-CHBr-) | 50 - 65 |

| C3 (-CH₂-) | 25 - 35 |

To unambiguously confirm the structure, two-dimensional (2D) NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals for H2, H3, and H4 to the carbon signals for C2, C3, and C4, respectively.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. For instance, an HMBC spectrum would show a correlation between the proton on C2 and carbons C1, C3, and C4. It would also show correlations between the protons on C3 and carbons C2 and C4, and between the protons on C4 and carbon C3. These long-range correlations provide unequivocal proof of the atomic connectivity, confirming the butane (B89635) chain and the precise placement of the tribromo-nitro substitution pattern. Further analysis using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons, helping to elucidate the preferred conformation and stereochemistry of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No published UV-Vis spectroscopic data for this compound was found. This information is crucial for understanding the electronic transitions within the molecule, such as n→π* and π→π* transitions, which are influenced by the nitro group and bromine substituents. Without experimental spectra, no analysis of its absorption maxima (λmax) or molar absorptivity can be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry data, which is essential for confirming the molecular weight and understanding the fragmentation pathways of this compound, is not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no high-resolution mass spectrometry results to report. HRMS data would be necessary to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of the compound with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Information from tandem mass spectrometry (MS/MS) experiments is not present in the available resources. Such data would be instrumental in elucidating the structure of the molecule by analyzing the fragmentation of precursor ions into product ions, providing insights into the connectivity of atoms.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, and its absence means that a detailed discussion of the molecule's structural parameters is not possible.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without X-ray crystallography data, the precise bond lengths, bond angles, and torsion angles of this compound remain undetermined.

Computational Chemistry and Theoretical Investigations of 1,1,2 Tribromo 1 Nitrobutane

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies utilizing quantum chemical calculations to investigate the electronic structure and reactivity of 1,1,2-Tribromo-1-nitrobutane were found.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

There are no available research articles or database entries that report the use of Density Functional Theory (DFT) for the geometry optimization or energy calculations of this compound.

Ab Initio Methods for High-Accuracy Electronic Properties

A search for high-accuracy electronic properties of this compound determined through ab initio methods did not yield any results.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

No studies on the Molecular Electrostatic Potential (MEP) mapping or charge distribution analysis for this compound have been published.

Theoretical Studies on Reaction Mechanisms and Transition States

There is no available theoretical research on the reaction mechanisms or the identification of transition states involving this compound.

Exploration of Nucleophilic and Electrophilic Pathways

No computational explorations of nucleophilic or electrophilic reaction pathways for this compound were found in the scientific literature.

Understanding Regioselectivity and Stereoselectivity in Chemical Transformations

There are no published theoretical studies that address the regioselectivity or stereoselectivity of chemical transformations involving this compound.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is a critical determinant of its reactivity and physical properties. The presence of multiple single bonds allows for a variety of spatial arrangements of its constituent atoms. A thorough conformational analysis would be the first step in any computational investigation.

Conformational Analysis

The process of identifying stable conformers (energy minima) and transition states for rotation around single bonds is known as conformational analysis. For a molecule like this compound, with its butyl chain and bulky substituents, a systematic search of the conformational space is necessary. Methods such as Monte Carlo Multiple Minimum (MCMM) or Mixed Torsional/Low-Mode sampling (MTLMOD) are well-suited for exploring the vast conformational landscape of flexible molecules. nih.gov These methods generate a multitude of possible conformations, which are then subjected to geometry optimization to identify the stable, low-energy structures.

The relative energies of these conformers are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). nih.gov The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. For halogenated compounds, basis sets that include polarization and diffuse functions are generally recommended.

Illustrative Conformational Energy Profile of a Halogenated Alkane

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 0.0 |

| 120 | 3.8 |

| 180 | 0.5 |

| 240 | 3.8 |

| 300 | 0.0 |

This table illustrates a hypothetical rotational barrier around a C-C bond in a substituted butane (B89635), showing the relative energies of different staggered and eclipsed conformations.

Potential Energy Surfaces

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For this compound, a PES could be constructed to study various chemical processes, such as bond dissociation, isomerization, or reactions with other species. The construction of a PES typically involves a large number of single-point energy calculations at various geometries. For reactions involving bond breaking and formation, multireference methods may be necessary for an accurate description of the electronic structure.

Ab initio investigations of reactions involving bromine, for example, have been successfully carried out to map out the potential energy surfaces and identify reaction pathways. manchester.ac.ukrsc.org These studies provide a framework for how the reactivity of the C-Br bonds in this compound could be theoretically explored.

Solvation Models in Simulating Reaction Environments

The behavior of this compound in solution is expected to differ significantly from its gas-phase properties due to interactions with solvent molecules. Computational solvation models are essential for simulating these effects and predicting reactivity in a condensed phase.

Implicit Solvation Models

Implicit or continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant. youtube.com These models are computationally efficient and can provide a good first approximation of solvent effects. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.comacs.org These models would be useful for studying the influence of solvent polarity on the conformational equilibrium and reaction barriers of this compound. For instance, the relative stability of different conformers can change in solvents of varying polarity due to differences in their dipole moments.

Explicit Solvation Models

For a more detailed understanding of specific solvent-solute interactions, such as hydrogen bonding, explicit solvation models are employed. In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation. This method is computationally more demanding but can capture effects that are missed by continuum models. nih.gov A hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is often used, where the solute and a few key solvent molecules are treated with quantum mechanics, and the rest of the solvent is described by a classical force field.

Hypothetical Solvation Free Energies for a Nitroalkane in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| n-Hexane | 1.88 | -2.5 |

| Dichloromethane | 8.93 | -5.8 |

| Acetonitrile | 37.5 | -7.2 |

| Water | 78.4 | -8.1 |

This table provides an illustrative example of how the calculated solvation free energy of a polar molecule like a nitroalkane might vary with the polarity of the solvent.

Spectroscopic Property Prediction from Theoretical Calculations

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a molecule. researchgate.net For this compound, theoretical calculations could provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and electronic spectra.

Vibrational Spectroscopy

The calculation of vibrational frequencies is a standard output of most quantum chemistry software packages. These frequencies correspond to the peaks in an IR spectrum. By comparing the calculated spectrum with the experimental one, it is possible to confirm the structure of the molecule and assign the observed vibrational modes. Anharmonic corrections are often necessary to achieve good agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict NMR chemical shifts and coupling constants. nih.gov These calculations are performed by determining the magnetic shielding tensors of the nuclei in the presence of an external magnetic field. For a molecule with multiple conformers like this compound, the predicted NMR parameters would be a Boltzmann-weighted average over the different stable conformations.

Electronic Spectroscopy

The electronic transitions of this compound, which are observed in UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT) or more advanced multireference methods. nih.gov These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which can help in understanding the photochemistry of the molecule.

Illustrative Predicted Spectroscopic Data for a Halogenated Nitroalkane

| Spectroscopic Property | Predicted Value |

| IR Frequency (C-N stretch) | 1550 cm⁻¹ |

| ¹H NMR Chemical Shift (CH-Br) | 4.5 ppm |

| ¹³C NMR Chemical Shift (C-NO₂) | 85 ppm |

| UV-Vis λmax | 275 nm |

This table presents hypothetical spectroscopic data that could be generated through computational methods for a molecule with structural similarities to this compound.

Chemical Reactivity and Mechanistic Pathways of 1,1,2 Tribromo 1 Nitrobutane

Transformations Involving the Nitro Functional Group

The nitro group in 1,1,2-tribromo-1-nitrobutane is a versatile functional handle, susceptible to a range of transformations, including reduction, hydrolysis, and conversion to other functionalities.

The reduction of the nitro group is a fundamental transformation in organic synthesis. In the case of this compound, this reaction can proceed through various pathways, depending on the reducing agent and reaction conditions.

Detailed Research Findings:

The reaction mechanism for catalytic hydrogenation involves the adsorption of the nitroalkane onto the catalyst surface, followed by the stepwise reduction of the nitro group. The process is believed to proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives before yielding the final amine.

| Reducing Agent | Intermediate Species | Final Product |

| H₂/Pd-C | Nitroso, Hydroxylamine | 1,1,2-Tribromobutan-1-amine |

| Sn/HCl | Nitroso, Hydroxylamine | 1,1,2-Tribromobutan-1-amine |

| LiAlH₄ | Azoxy, Azo | Complex mixture (potential for C-Br bond reduction) |

This table presents the expected products based on the general reactivity of nitroalkanes.

The carbon atom bearing the nitro group in primary and secondary nitroalkanes is acidic and can be deprotonated by a base to form a nitronate salt. Acidic hydrolysis of this nitronate salt, a process known as the Nef reaction, leads to the formation of a carbonyl compound.

Detailed Research Findings:

The Nef reaction of this compound would be expected to yield 1,1,2-tribromobutanal. The mechanism involves the protonation of the nitronate salt to form a nitronic acid, which then tautomerizes and undergoes hydrolysis to the corresponding aldehyde.

It is important to note that the presence of three bromine atoms may influence the acidity of the α-proton and the stability of the intermediate nitronate. The electron-withdrawing nature of the halogens would likely increase the acidity of the α-proton, facilitating the initial deprotonation step.

| Step | Description |

| 1. Deprotonation | A base removes the acidic proton alpha to the nitro group, forming a nitronate salt. |

| 2. Protonation | The nitronate salt is treated with a strong acid to form a nitronic acid. |

| 3. Hydrolysis | The nitronic acid undergoes hydrolysis to yield the corresponding aldehyde or ketone. Current time information in Pasuruan, ID.nih.gov |

This table outlines the general mechanism of the Nef reaction.

The nitro group can serve as a precursor to carboxylic acids and their derivatives, although this transformation is less direct than the Nef reaction. One common strategy involves the oxidative cleavage of the nitronate intermediate.

Detailed Research Findings:

While direct conversion of a nitroalkane to a carboxylic acid is not a standard named reaction, it can be achieved through multi-step sequences. For instance, the aldehyde obtained from a Nef reaction could be further oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromic acid.

Alternatively, the conversion to an amide could potentially be achieved through a Beckmann rearrangement of an oxime derived from the corresponding ketone (if the starting material were a secondary nitroalkane). However, for the primary nitro group in this compound, a more plausible route would involve the conversion to the carboxylic acid followed by standard amidation procedures. The direct conversion of amides to carboxylic acids can also be achieved using nitrous acid.

Reactions at the Brominated Carbon Centers

The carbon-bromine bonds in this compound are susceptible to both nucleophilic substitution and elimination reactions. The presence of multiple halogens and the electron-withdrawing nitro group significantly influences the reactivity of these centers.

The carbon atoms bonded to bromine are electrophilic and can be attacked by nucleophiles, leading to the displacement of the bromide ion. The geminal dibromo- and the vicinal bromo- positions will exhibit different reactivities.

Detailed Research Findings:

The C1 carbon, bearing two bromine atoms and a nitro group, is highly electron-deficient and would be expected to be susceptible to nucleophilic attack. However, steric hindrance from the two bromine atoms and the adjacent brominated carbon might impede the reaction. The C2 carbon, with one bromine atom, is less sterically hindered.

The outcome of nucleophilic substitution reactions on polyhalogenated compounds can be complex, with the possibility of multiple substitutions. The choice of nucleophile and reaction conditions would be critical in controlling the selectivity of the reaction. Strong nucleophiles in polar aprotic solvents would favor an Sₙ2-type mechanism.

| Nucleophile | Expected Product(s) |

| Hydroxide (B78521) (OH⁻) | Substitution of one or more bromine atoms with hydroxyl groups. |

| Cyanide (CN⁻) | Substitution of bromine with cyano groups. |

| Alkoxides (RO⁻) | Formation of ethers. |

| Amines (RNH₂) | Formation of substituted amines. |

This table provides hypothetical outcomes of nucleophilic substitution on this compound.

In the presence of a strong base, this compound can undergo elimination reactions to form alkenes. The regioselectivity of the elimination will depend on the stability of the resulting double bond and the steric environment around the abstractable protons.

Detailed Research Findings:

Dehydrohalogenation of this compound with a strong, non-nucleophilic base would be expected to yield a mixture of bromo-nitro-butenes. The elimination of HBr from C1 and C2 would lead to 1,2-dibromo-1-nitrobut-1-ene. Elimination involving the proton at C3 is also possible, leading to 1,1,2-tribromo-1-nitrobut-2-ene.

The E2 mechanism is the most likely pathway for this transformation, requiring an anti-periplanar arrangement of the proton and the leaving group. The Zaitsev and Hofmann elimination rules will govern the regiochemical outcome, with the more substituted alkene generally being the major product, unless a sterically hindered base is used.

| Base | Potential Product(s) |

| Potassium tert-butoxide | 1,2-dibromo-1-nitrobut-1-ene, 1,1,2-tribromo-1-nitrobut-2-ene |

| Sodium ethoxide | 1,2-dibromo-1-nitrobut-1-ene (likely major), 1,1,2-tribromo-1-nitrobut-2-ene |

This table illustrates potential products from the elimination reactions of this compound.

Radical Reactions and Their Selectivity

The reactivity of this compound in radical reactions is influenced by the relative strengths of its covalent bonds and the stability of the potential radical intermediates. The carbon-bromine (C-Br) bonds are significantly weaker than the carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds, making them susceptible to homolytic cleavage under thermal or photochemical conditions.

The key features of its radical chemistry include:

Hydrogen Abstraction: The sole hydrogen atom at the C2 position is a primary target for abstraction by a radical species (X•). This abstraction leads to the formation of a secondary radical. The stability of this radical is influenced by the adjacent electron-withdrawing tribromonitromethyl group.

Selectivity: In free-radical halogenations, the selectivity of which hydrogen is abstracted depends on the stability of the resulting alkyl radical (tertiary > secondary > primary) and the nature of the halogen radical. chemistrysteps.com Less reactive radicals, such as bromine (Br•), are highly selective and preferentially abstract the hydrogen that leads to the most stable radical intermediate. chemistrysteps.comyoutube.com More reactive radicals, like chlorine (Cl•), are less selective. youtube.com For this compound, abstraction would occur exclusively at the C2 position, as it is the only site bearing a hydrogen atom aside from the terminal methyl group.

Radical Stability: The stability of the radical formed at C2 is a complex balance. While it is a secondary radical, the powerful inductive effect of the neighboring bromine atom and the -CBr2(NO2) group can influence its stability and reactivity. utdallas.edu

The general trend for radical stability and its impact on halogenation selectivity is a foundational concept in organic chemistry. chemistrysteps.comwikipedia.org Bromination is noted for being significantly more selective than chlorination, a principle that applies to the functionalization of complex alkanes. youtube.comyoutube.com

Cycloaddition Chemistry of Derivatives (e.g., if convertible to nitroalkenes)

A plausible and highly useful transformation of this compound is its conversion into a conjugated nitroalkene derivative through base-induced elimination. Treatment with a non-nucleophilic base can facilitate the removal of the acidic C2 proton and a bromine atom from C1 (a dehydrobromination reaction), yielding 1-bromo-1-nitrobut-1-ene. This elimination is a common strategy for synthesizing functionalized nitroalkenes. sci-rad.com

This resulting bromonitroalkene is a powerful building block in cycloaddition reactions due to the electron-deficient nature of its double bond, which is activated by the strong electron-withdrawing effects of both the nitro and bromo groups. researchgate.netrsc.org

[3+2] Cycloaddition Reactions with Dipolarophiles

The derived 1-bromo-1-nitrobut-1-ene is an excellent dipolarophile for use in 1,3-dipolar cycloadditions. sci-rad.com This class of reactions, also known as Huisgen cycloadditions, involves the reaction of a 4π-electron 1,3-dipole with a 2π-electron dipolarophile to form a five-membered heterocyclic ring in a concerted, pericyclic process. wikipedia.orgfu-berlin.de

The electron-poor nature of the bromonitroalkene allows it to react readily with a variety of electron-rich 1,3-dipoles. For instance, its reaction with azomethine ylides would yield highly substituted pyrrolidine (B122466) rings, and reactions with nitrones would produce isoxazolidine (B1194047) derivatives. rsc.orguchicago.edu

Table 1: Representative [3+2] Cycloaddition Reactions of Bromonitroalkene Derivatives

| 1,3-Dipole | Dipolarophile | Product Type |

|---|---|---|

| Azomethine Ylide | 1-Bromo-1-nitroalkene | Substituted Pyrrolidine |

| Nitrone | 1-Bromo-1-nitroalkene | Substituted Isoxazolidine |

| Diazoalkane | 1-Bromo-1-nitroalkene | Substituted Pyrazoline |

This table presents generalized reaction types based on the known reactivity of bromonitroalkenes. researchgate.netrsc.orguchicago.edu

Diels-Alder Type Reactions

The 1-bromo-1-nitrobut-1-ene derivative is also a potent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In a "normal-demand" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgmasterorganicchemistry.com The strong electron-withdrawing character of the nitro and bromo substituents significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a suitable diene. organic-chemistry.org

This reaction provides a direct route to the synthesis of six-membered cyclohexene (B86901) rings bearing nitro and bromo groups, which are versatile intermediates for further synthetic transformations. The reaction is typically concerted and stereospecific. wikipedia.org Lewis acid catalysis can further enhance the reactivity of nitroalkene-based dienophiles. mdma.ch

Table 2: Representative Diels-Alder Reactions with a 1-Bromo-1-nitroalkene Derivative

| Diene | Dienophile | Product Type |

|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | 1-Bromo-1-nitrobut-1-ene | Substituted Cyclohexene |

| Cyclopentadiene | 1-Bromo-1-nitrobut-1-ene | Bicyclic Adduct (Norbornene derivative) |

| Furan | 1-Bromo-1-nitrobut-1-ene | Oxabicyclic Adduct |

This table illustrates the expected products from the reaction of the derived nitroalkene with common electron-rich dienes.

Acid-Base Properties and the Reactivity of Alpha-Hydrogens

The acid-base properties of this compound are dominated by the single hydrogen atom located on the carbon alpha to the nitro group (the C2 position). Alpha-hydrogens of nitroalkanes are known to be significantly more acidic than typical alkane hydrogens. pressbooks.pub This increased acidity is due to two primary factors:

Inductive Effect: The powerful electron-withdrawing inductive effect of the adjacent nitro group and the three bromine atoms polarizes the C-H bond, making the proton easier to abstract by a base. uomustansiriyah.edu.iq

Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting carbanion is extensively stabilized by resonance. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group. pressbooks.publibretexts.org This conjugate base is known as a nitronate ion.

The pKa of a simple primary nitroalkane like nitromethane (B149229) is approximately 10. indiana.edu It is expected that the pKa of the C2 proton in this compound would be substantially lower (indicating higher acidity) due to the cumulative inductive effects of the three bromine atoms in addition to the nitro group. The formation of the stable nitronate anion is a key step in many reactions of nitro compounds, including the aforementioned elimination to form nitroalkenes and various condensation reactions. uomustansiriyah.edu.iqfiveable.me

Environmental Fate and Abiotic Transformation Mechanisms of Halogenated Nitrobutanes

Hydrolysis Pathways under Varying Environmental Conditions

Hydrolysis, the reaction with water, is a primary degradation pathway for many halogenated alkanes in aqueous environments. The rate and mechanism of this transformation are significantly influenced by environmental factors, most notably pH.

The hydrolysis of halogenoalkanes can be influenced by pH. chemrxiv.orgchemrxiv.org In neutral to acidic conditions, the reaction with water is often the rate-determining step. However, under basic conditions, the hydroxide (B78521) ion (OH-), a stronger nucleophile than water, can significantly accelerate the hydrolysis rate. chemguide.co.uk For a compound like 1,1,2-Tribromo-1-nitrobutane, the presence of multiple bromine atoms and a nitro group, both of which are electron-withdrawing, will influence the electron density at the carbon atoms, thereby affecting the susceptibility to nucleophilic attack. It is anticipated that the hydrolysis rate of this compound would increase with increasing pH due to the enhanced role of hydroxide-mediated degradation. chemguide.co.uk

Table 1: Anticipated pH Influence on Hydrolysis Rate of this compound

| pH Condition | Dominant Nucleophile | Expected Relative Rate of Hydrolysis |

| Acidic (pH < 7) | Water (H₂O) | Slow |

| Neutral (pH = 7) | Water (H₂O) | Moderate |

| Basic (pH > 7) | Hydroxide (OH⁻) | Fast |

This table is illustrative and based on general principles of halogenoalkane hydrolysis.

The hydrolysis of halogenoalkanes proceeds via nucleophilic substitution reactions, where the halogen is replaced by a hydroxyl group. chemguide.co.ukchemguide.co.uk The specific mechanism, either unimolecular (S\N1) or bimolecular (S\N2), is dependent on the structure of the alkyl halide.

The carbon atom attached to the nitro group and two bromine atoms in this compound is a tertiary carbon, while the adjacent carbon with a single bromine atom is a secondary carbon. Tertiary halogenoalkanes tend to undergo hydrolysis via an S\N1 mechanism, which involves the formation of a carbocation intermediate in the rate-determining step. chemguide.co.uk The stability of this carbocation is a key factor. The secondary halogenoalkane can react via either S\N1 or S\N2 pathways. chemguide.co.uk The S\N2 mechanism involves a backside attack by the nucleophile (water) in a single concerted step. chemguide.co.uk Given the structure of this compound, it is plausible that both mechanisms could be at play, with the relative contribution of each depending on the specific reaction conditions.

Photolytic Degradation Processes and Products

Photolysis, the degradation of a molecule by light, is another significant abiotic transformation pathway, particularly in surface waters and the atmosphere. researchgate.net Halogenated organic compounds can undergo photolysis through the absorption of ultraviolet (UV) radiation, leading to the cleavage of carbon-halogen bonds. nih.govlibretexts.org

The C-Br bonds in this compound are expected to be susceptible to photolytic cleavage. libretexts.org The energy from UV light can be sufficient to break these bonds, leading to the formation of reactive radical species. ucalgary.cacognitoedu.org The primary photolytic degradation pathway is likely to be sequential debromination, where the bromine atoms are cleaved from the butane (B89635) backbone one by one. nih.govresearchgate.net This process would result in the formation of less brominated, and potentially more volatile, degradation products. The nitro group may also influence the photochemistry of the molecule, though specific data on the photolysis of brominated nitroalkanes is scarce.

Table 2: Potential Photolytic Degradation Products of this compound

| Parent Compound | Potential Primary Degradation Products |

| This compound | 1,2-Dibromo-1-nitrobutane, 1,1-Dibromo-1-nitrobutane, Bromo-nitrobutane isomers |

This table presents hypothetical primary products based on the principle of sequential debromination.

Atmospheric Transformation Mechanisms (e.g., reaction with atmospheric radicals)

Once in the atmosphere, halogenated nitrobutanes can be degraded through reactions with photochemically generated radicals, most importantly the hydroxyl radical (•OH). docbrown.info The reaction of alkanes with •OH radicals is a well-established atmospheric removal process. ucalgary.ca This reaction typically involves the abstraction of a hydrogen atom from the alkane backbone, leading to the formation of an alkyl radical. docbrown.info This alkyl radical can then react further with oxygen and other atmospheric species, leading to a cascade of reactions that can ultimately result in the formation of more oxidized and smaller molecules.

For this compound, the rate of its reaction with •OH radicals will determine its atmospheric lifetime. The presence of electron-withdrawing bromine and nitro groups may influence the C-H bond strengths and thus the rate of hydrogen abstraction.

Sorption and Transport Phenomena in Environmental Compartments

The transport and distribution of this compound in the environment will be influenced by its sorption to soil and sediment particles. nih.gov The extent of sorption is often related to the organic carbon content of the soil or sediment and the hydrophobicity of the chemical, which is commonly expressed as the octanol-water partition coefficient (Kow). mdpi.comnih.gov

Applications in Advanced Materials and Fine Chemical Synthesis

Utilization as a Versatile Synthetic Building Block

The combination of a nitro group and three bromine atoms on a four-carbon chain suggests that 1,1,2-Tribromo-1-nitrobutane could be a highly reactive and versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the bromine atoms would significantly influence the reactivity of the butane (B89635) backbone, making it susceptible to a variety of chemical transformations.

While specific studies detailing the conversion of this compound to carbonyl compounds are not readily found, the established chemistry of nitroalkanes and polyhalogenated compounds provides a basis for predicting such transformations. The Nef reaction, for instance, is a classic method for converting primary or secondary nitroalkanes into the corresponding aldehydes or ketones. lookchem.com Given the structure of this compound, it is plausible that under specific basic conditions followed by acidic workup, it could be hydrolyzed to a carbonyl compound. The presence of multiple bromine atoms, however, would likely complicate this reaction, potentially leading to competing elimination or substitution reactions.

Furthermore, gem-dibromoalkanes can be hydrolyzed to ketones, suggesting that the tribromo-nitro functionality could be manipulated to yield various carbonyl derivatives. The specific product would depend on the reaction conditions and the regioselectivity of the transformations. For example, selective reduction of the nitro group followed by hydrolysis or oxidation could, in principle, lead to the formation of aldehydes, ketones, or carboxylic acids at different positions along the carbon chain.

Table 1: Plausible Carbonyl Compounds from this compound (Note: This table is illustrative and based on general organic chemistry principles, as specific experimental data for this compound is limited.)

| Starting Material | Potential Reagents | Plausible Carbonyl Product(s) |

| This compound | 1. Base (e.g., DBU) 2. H₃O⁺ | 2-Bromo-1-nitrobutan-1-one, Butan-1,2-dione |

| This compound | Oxidizing agents (e.g., KMnO₄) | 2-Bromobutanoic acid, Nitroacetic acid |

| This compound | Reducing agents (e.g., SnCl₂/HCl) followed by hydrolysis | 2-Bromobutanal |

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. nih.govbenthamscience.com The nitro group in this compound can be reduced to an amine, which is a key functional group for the construction of various heterocyclic rings. Additionally, the bromine atoms can act as leaving groups in nucleophilic substitution reactions, facilitating cyclization.

For example, reduction of the nitro group to a primary amine would yield 1,1,2-tribromobutan-1-amine. This intermediate, possessing both an amine and multiple leaving groups, could undergo intramolecular cyclization or react with other bifunctional molecules to form a variety of heterocycles such as aziridines, pyrrolidines, or piperidines, depending on the reaction conditions and the length of the tether in a potential cyclization partner. The synthesis of various nitrogen/sulfur heterocycles often involves the reaction of precursors with multiple reactive sites. mdpi.com

The carbon at the 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Reactions involving this stereocenter, or that create new stereocenters, could potentially be controlled to favor the formation of one stereoisomer over another. Such stereoselective reactions are crucial in the synthesis of complex molecules like natural products and pharmaceuticals. masterorganicchemistry.comnih.govnih.gov

While specific diastereoselective or enantioselective reactions involving this compound have not been reported, the principles of stereoselective synthesis suggest its potential in this area. masterorganicchemistry.com For instance, the bromine and nitro groups could direct the approach of a reagent to one face of the molecule, leading to a diastereoselective outcome. Furthermore, the development of chiral catalysts could enable enantioselective transformations at the reactive sites of this molecule. The construction of multisubstituted cyclobutanes with multiple stereocenters from pyrrolidines highlights the possibilities of creating complex stereochemical arrangements from suitable precursors. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding

1,1,2-Tribromo-1-nitrobutane is a structurally complex molecule for which specific experimental data is not extensively documented in publicly accessible literature. However, a significant amount of information can be inferred from the well-established chemistry of its constituent functional groups: nitroalkanes and polyhalogenated alkanes. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the alpha-carbon. nih.govmdpi-res.com This electronic effect, compounded by the presence of three bulky and electronegative bromine atoms, renders the molecule highly electrophilic and sterically hindered.

The existing knowledge on similar polyhalogenated and nitrated organic compounds suggests that this compound likely possesses a high density and is expected to be a liquid or a low-melting solid at room temperature. Its reactivity is anticipated to be dominated by nucleophilic substitution reactions, where one or more bromine atoms could be displaced. The nitro group can also participate in a variety of transformations, including reduction to an amine or conversion to a carbonyl group via the Nef reaction. nih.govwiley.com

Emerging Synthetic Challenges

The synthesis of polyfunctionalized compounds like this compound presents considerable challenges. nih.govmdpi.com The primary difficulty lies in the selective introduction of multiple functional groups onto a small alkyl chain without undesirable side reactions.

Key Synthetic Hurdles:

Regio- and Stereoselectivity: Achieving the precise 1,1,2-tribromo substitution pattern alongside the 1-nitro group is a significant challenge. Controlling the stereochemistry at the C2 position, if applicable, would add another layer of complexity.

Harsh Reaction Conditions: The synthesis would likely involve strong oxidizing and halogenating agents, which could lead to over-halogenation, degradation of the nitro group, or elimination reactions.

Precursor Availability: The synthesis would likely start from a simpler butane (B89635) derivative. The availability and stability of suitable precursors for introducing the nitro and bromo groups in the desired positions are critical. For instance, the nitration of a tribromobutane or the bromination of a nitrobutane could be potential routes, each with its own set of challenges regarding selectivity and yield. smolecule.comchemicalbook.com

A plausible, though challenging, synthetic approach could involve the bromination of 1-nitrobutane (B1203751). However, controlling the extent and regioselectivity of bromination to achieve the desired 1,1,2-tribromo product would be difficult due to the activating nature of the nitro group on the alpha-protons.

Advanced Characterization Techniques for Complex Polyfunctionalized Compounds

The unambiguous characterization of this compound is crucial to confirm its structure and purity. A combination of modern analytical techniques would be necessary to elucidate its complex structure. ijpsjournal.comresearchgate.netrroij.com

| Technique | Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would provide information on the chemical environment of the protons on the butane chain. ¹³C NMR would help identify the carbon skeleton and the carbons bearing the bromine and nitro substituents. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would be essential to determine the exact molecular weight and elemental composition, confirming the molecular formula C₄H₆Br₃NO₂. The fragmentation pattern could provide clues about the connectivity of the atoms. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and C-Br bonds would be expected. |

| X-ray Crystallography | If a suitable single crystal can be obtained, X-ray diffraction would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. researchgate.net |

These techniques, when used in concert, can provide a comprehensive picture of the molecular structure and electronic properties of complex molecules like this compound. nih.gov

Predictive Modeling for Reactivity and Environmental Behavior

In the absence of extensive experimental data, computational modeling can offer valuable insights into the reactivity and potential environmental fate of this compound.

Quantitative Structure-Activity Relationship (QSAR) Models: These models can be used to predict the biological activity and toxicity of the compound based on its chemical structure. nih.gov By comparing its structural features to those of known compounds, it is possible to estimate its potential hazards.

Environmental Fate Models: These models predict how a chemical will behave in the environment, including its persistence, bioaccumulation, and transport. researchgate.netrsc.orgrsc.org Given the presence of multiple halogen atoms, this compound is likely to be persistent in the environment. Predictive models can help to assess its potential for long-range transport and accumulation in various environmental compartments.

Reactivity Modeling: Quantum chemical calculations can be employed to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate potential reaction mechanisms. This can guide the design of synthetic routes and predict the stability of the compound under various conditions.

These predictive tools are crucial for a proactive approach to chemical safety and for guiding future experimental work. nih.gov

Expanding the Scope of Applications in Chemical Synthesis

While specific applications for this compound have not been reported, its unique combination of functional groups suggests several potential uses in organic synthesis. Nitroalkanes are versatile building blocks, and the presence of three bromine atoms offers multiple handles for further functionalization. arkat-usa.orggoogle.comscienceinfo.com

Potential Synthetic Applications:

Precursor to Novel Amino Alcohols: The nitro group can be reduced to an amine, and the bromine atoms can be substituted by hydroxyl groups, potentially leading to novel, highly functionalized amino alcohols.

Intermediate in Heterocyclic Synthesis: The diverse reactivity of the functional groups could be exploited in the synthesis of complex heterocyclic compounds, which are important scaffolds in medicinal chemistry. arkat-usa.org

Michael Acceptor Precursor: Elimination of HBr could potentially generate a nitro-bromo-alkene, a reactive Michael acceptor for the formation of new carbon-carbon bonds.

The synthetic utility of this compound will ultimately depend on the development of selective methods to transform its functional groups, a key area for future research.

Q & A

Q. How can researchers design a reproducible synthesis protocol for 1,1,2-Tribromo-1-nitrobutane, and what characterization techniques are essential for validation?

- Methodological Answer : Synthesis typically involves bromination and nitration of butane derivatives under controlled conditions. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., CCl₄) to minimize side reactions. Monitor temperature (<5°C) to prevent thermal decomposition .

- Purification : Employ fractional distillation or column chromatography to isolate the compound.

- Characterization : Validate purity via ¹H/¹³C NMR (to confirm bromine/nitro group positions), FT-IR (C-Br stretching ~550 cm⁻¹; NO₂ asymmetric stretch ~1530 cm⁻¹), and GC-MS (to detect trace impurities). Report retention indices and fragmentation patterns for cross-validation .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Use fume hoods to limit inhalation exposure due to potential release of bromine vapors .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent photodegradation and moisture absorption.

- Emergency Response : In case of skin contact, rinse immediately with 0.1 M NaHCO₃ solution to neutralize acidic byproducts. For spills, use activated carbon or vermiculite for containment .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase. Calibrate with external standards (e.g., 0.1–10 ppm range; R² ≥0.995).

- X-ray Crystallography : Resolve structural ambiguities by analyzing single crystals grown via slow evaporation in dichloromethane/hexane.

- Elemental Analysis : Validate Br and N content (±0.3% deviation from theoretical values) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Replicates : Perform triplicate experiments at pH 2–12 using buffer systems (e.g., phosphate, carbonate).

- Data Analysis : Apply Arrhenius plots to compare activation energies. Use ANOVA to assess statistical significance (p<0.05) between datasets.

- Hypothesis Testing : If discrepancies persist, investigate solvent effects (e.g., protic vs. aprotic) or trace metal catalysis using ICP-MS .

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic centers.

- Transition State Analysis : Locate TS structures using QST3 methods; validate with intrinsic reaction coordinate (IRC) plots.

- Solvent Modeling : Include PCM (Polarizable Continuum Model) to simulate solvent effects (e.g., DMSO vs. ethanol) on reaction barriers.

Q. How can the environmental persistence of this compound be assessed in aquatic systems?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in deionized water at 20–50°C. Monitor degradation via LC-MS and quantify half-lives (t₁/₂).

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀). Compare results with QSAR predictions for brominated nitroalkanes.

- Waste Management : Neutralize waste streams with NaHSO₃ before disposal to reduce bromine discharge .

Data Presentation and Validation

Q. What tabular formats are recommended for reporting stability data of this compound under thermal stress?

- Example Table :

| Temperature (°C) | Time (h) | % Decomposition | Major Byproducts (GC-MS) |

|---|---|---|---|

| 25 | 24 | 2.1 ± 0.3 | None detected |

| 50 | 24 | 15.8 ± 1.2 | 1-Bromo-1-nitrobutane |

| 75 | 6 | 98.5 ± 0.5 | HBr, NO₂ |

- Methodology : Use TGA/DSC for thermal profiling. Report mean ± SD (n=3) and identify degradation pathways .

Q. How should researchers document observed anomalies in spectroscopic data during characterization?

- Methodological Answer :

- Metadata Logging : Record instrument calibration dates, solvent batch numbers, and ambient humidity.

- Alternative Techniques : If NMR signals overlap, use DEPT-135 or 2D HSQC to resolve ambiguities.

- Peer Review : Share raw data (e.g., .JCAMP files) in supplementary materials for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.